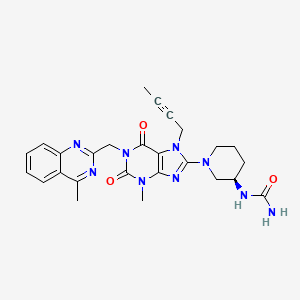
N-Carbamoyl Linagliptin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbamoyl Linagliptin is a derivative of Linagliptin, a xanthine-based compound known for its potent inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. Linagliptin is primarily used in the treatment of type 2 diabetes mellitus due to its ability to enhance the levels of incretin hormones, which play a crucial role in regulating blood glucose levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Linagliptin involves multiple steps, starting from the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride to form 2-(chloromethyl)-4-methylquinazoline. This intermediate is then condensed with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of sodium carbonate to yield Linagliptin .
Industrial Production Methods
Industrial production of Linagliptin follows a similar synthetic route but with optimized reaction conditions to improve yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) to detect and control impurities, ensuring the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
N-Carbamoyl Linagliptin undergoes various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various degradation products, which are identified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Aplicaciones Científicas De Investigación
N-Carbamoyl Linagliptin has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of DPP-4 and the synthesis of related derivatives.
Biology: Research focuses on its effects on incretin hormones and glucose metabolism.
Medicine: It is primarily investigated for its potential in treating type 2 diabetes mellitus.
Industry: The compound is used in the development of pharmaceutical formulations and quality control processes
Mecanismo De Acción
N-Carbamoyl Linagliptin exerts its effects by competitively inhibiting the DPP-4 enzyme. This inhibition slows the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preserving these hormones, the compound enhances insulin secretion and reduces glucagon release, thereby improving glycemic control .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Carbamoyl Linagliptin include other DPP-4 inhibitors such as:
- Sitagliptin
- Saxagliptin
- Alogliptin
- Vildagliptin
Uniqueness
This compound is unique due to its xanthine-based structure and its non-linear pharmacokinetic profile. Unlike other DPP-4 inhibitors, it is predominantly eliminated through the intestinal tract, making it suitable for patients with renal impairment without the need for dose adjustments .
Propiedades
Fórmula molecular |
C26H29N9O3 |
|---|---|
Peso molecular |
515.6 g/mol |
Nombre IUPAC |
[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]urea |
InChI |
InChI=1S/C26H29N9O3/c1-4-5-13-34-21-22(31-25(34)33-12-8-9-17(14-33)29-24(27)37)32(3)26(38)35(23(21)36)15-20-28-16(2)18-10-6-7-11-19(18)30-20/h6-7,10-11,17H,8-9,12-15H2,1-3H3,(H3,27,29,37)/t17-/m1/s1 |
Clave InChI |
QWRPIDPNVOGFFM-QGZVFWFLSA-N |
SMILES isomérico |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
SMILES canónico |
CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















